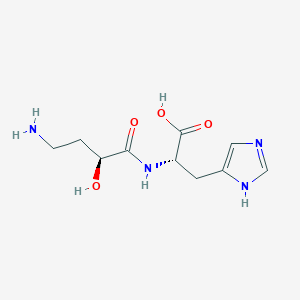
DS19161384
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS19161384 is a potent selective PPARγ modulator. DS19161384 was found to result in robust plasma glucose reductions with excellent DMPK profiles.
Aplicaciones Científicas De Investigación
Phenotype of Apoptotic Lymphocytes in Children with Down Syndrome
A study by Elsayed and Elsayed (2009) explored the phenotype of apoptotic lymphocytes in children with Down syndrome (DS), focusing on T and B lymphocytes. The research found significant differences in the size of apoptotic CD3+ T lymphocytes and CD19+ B lymphocytes between DS children and controls. This emphasizes the impairment of the immune system in DS children, highlighting cellular immunity being more severely affected than humoral immunity (Elsayed & Elsayed, 2009).
Sporadic Infantile Epileptic Encephalopathy and Dravet Syndrome
Depienne et al. (2009) investigated a form of epileptic encephalopathy resembling Dravet syndrome (DS), mainly affecting females and caused by mutations in PCDH19. This study highlights the genetic similarities between PCDH19 and SCN1A mutations in DS, pointing towards overlapping clinical features and suggesting that PCDH19 plays a significant role in epileptic encephalopathies (Depienne et al., 2009).
Role of NPM1 in DNA Damage Repair
Koike et al. (2010) explored the role of nucleophosmin protein NPM1 in DNA double-strand break (DSB) repair. They found that phosphorylated NPM1 is recruited to sites of DNA damage, interacting with RNF8-dependent ubiquitin conjugates. This research provides insights into the mechanisms of genome stability maintenance and highlights NPM1 as a novel component in DSB repair (Koike et al., 2010).
DSSAT Cropping System Model
Jones et al. (2003) discussed the Decision Support System for Agrotechnology Transfer (DSSAT), a tool used in agricultural research. DSSAT incorporates models for different crops and aids in evaluating and applying these models for various purposes. This study underscores the importance of such tools in enhancing agricultural research and practice (Jones et al., 2003).
Duplex Sequencing Methodology
Kennedy et al. (2014) introduced Duplex Sequencing (DS), a methodology that significantly enhances the accuracy in detecting low-frequency genetic alterations. This method is particularly useful in studying heterogeneous populations and minor genetic changes in biomedical research (Kennedy et al., 2014).
MicroRNA Biosensor Based on Protein p19
Li et al. (2015) developed an electrochemical biosensor for detecting microRNA, leveraging the protein p19. This biosensor, integrating acridone derivative and DNA concatamers, enhances the selectivity and sensitivity of microRNA detection, which is crucial in early cancer diagnosis (Li et al., 2015).
Propiedades
Nombre del producto |
DS19161384 |
|---|---|
Fórmula molecular |
C23H20FN3O4 |
Peso molecular |
421.4284 |
Nombre IUPAC |
3-((6-((2,6-dimethylpyridin-3-yl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid |
InChI |
InChI=1S/C23H20FN3O4/c1-13-7-9-18(14(2)25-13)31-19-10-8-17-22(21(19)24)27(3)20(26-17)12-30-16-6-4-5-15(11-16)23(28)29/h4-11H,12H2,1-3H3,(H,28,29) |
Clave InChI |
GHTWTHJHQYRTGW-UHFFFAOYSA-N |
SMILES |
CC(N=C1C)=CC=C1OC(C(F)=C2N3C)=CC=C2N=C3COC4=CC(C(O)=O)=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS19161384; DS 19161384; DS-19161384; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



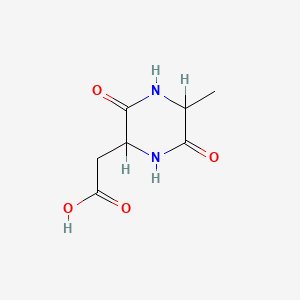
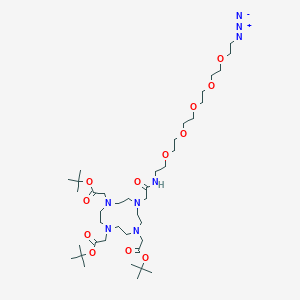
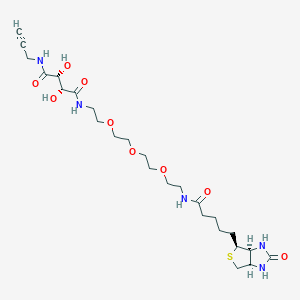

![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
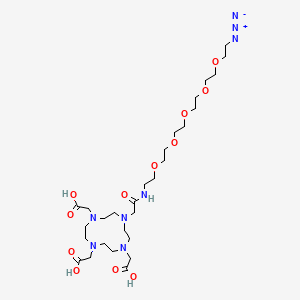
![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)
